molecular formula C14H12N2O3S B14510257 N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide CAS No. 63183-90-4

N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide

Cat. No.: B14510257
CAS No.: 63183-90-4
M. Wt: 288.32 g/mol
InChI Key: WTYBRXJVTMYQDV-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a cyanophenyl and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-cyanophenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

4-Cyanophenylamine+4-Methylbenzenesulfonyl chlorideThis compound\text{4-Cyanophenylamine} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} 4-Cyanophenylamine+4-Methylbenzenesulfonyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyanophenyl and hydroxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)glycine: This compound is similar in structure but contains a glycine moiety instead of a sulfonamide group.

    N-(4-Cyanophenyl)thiourea: This compound has a thiourea group instead of a sulfonamide group.

Uniqueness

N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63183-90-4

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-(4-cyanophenyl)-N-hydroxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12N2O3S/c1-11-2-8-14(9-3-11)20(18,19)16(17)13-6-4-12(10-15)5-7-13/h2-9,17H,1H3

InChI Key

WTYBRXJVTMYQDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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